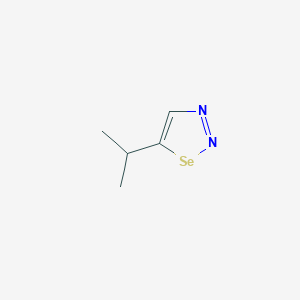
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde, also known as OBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. OBC is a yellow crystalline powder that is soluble in most organic solvents and has a molecular weight of 223.24 g/mol.
Wirkmechanismus
The mechanism of action of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde involves the inhibition of several key enzymes and pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. This compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to modulate the expression of several key genes involved in cancer cell growth and proliferation, including p53, Bcl-2, and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde is its high potency against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it challenging to administer in vivo.
Zukünftige Richtungen
Several future directions for the research on 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde include the development of new synthetic methods for this compound, the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, and the development of new drug delivery systems to improve its solubility and bioavailability. Additionally, the investigation of the mechanism of action of this compound and its interaction with other molecules could provide valuable insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde can be achieved through several methods, including the reaction of 2-aminobenzothiazole with glyoxal in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride and ammonium acetate. Both of these methods have been reported in the literature and have been shown to yield high-quality this compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-4H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPDCGDZFLTLNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)









![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)
